molecular formula C21H20N2O5 B11703948 N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B11703948
M. Wt: 380.4 g/mol
InChI Key: RCBJQOBDXBNURE-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a complex organic compound characterized by the presence of a benzodioxole ring and an isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and isoindole intermediates, which are then linked through a series of condensation reactions. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzodioxole and isoindole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: Shares structural similarities but differs in the length of the carbon chain.

    N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Another similar compound with a shorter carbon chain.

Uniqueness

N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is unique due to its specific combination of functional groups and the length of its carbon chain, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C21H20N2O5/c24-19(22-14-9-10-17-18(12-14)28-13-27-17)8-2-1-5-11-23-20(25)15-6-3-4-7-16(15)21(23)26/h3-4,6-7,9-10,12H,1-2,5,8,11,13H2,(H,22,24)

InChI Key

RCBJQOBDXBNURE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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